(3Z)-1-(4-methylbenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-1-(4-methylbenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule It features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole ring system, an indole moiety, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(4-methylbenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic synthesis. The key steps include:
Formation of the thiazolo[3,2-b][1,2,4]triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the indole moiety: This step often involves a condensation reaction between the thiazolo[3,2-b][1,2,4]triazole intermediate and an indole derivative.
Introduction of substituents: The methylbenzyl and methylphenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-(4-methylbenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and acids/bases are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-1-(4-methylbenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may exhibit activity against certain diseases or conditions, such as cancer, inflammation, or infections, due to its ability to modulate specific molecular pathways.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3Z)-1-(4-methylbenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(3Z)-1-(4-methylbenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one: is similar to other thiazolo[3,2-b][1,2,4]triazole derivatives, which share the same core structure but differ in their substituents.
Indole derivatives: Compounds with an indole moiety, such as indomethacin or serotonin, share structural similarities but have different functional groups and biological activities.
Uniqueness
The uniqueness of This compound lies in its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C27H20N4O2S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(5Z)-2-(3-methylphenyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C27H20N4O2S/c1-16-10-12-18(13-11-16)15-30-21-9-4-3-8-20(21)22(25(30)32)23-26(33)31-27(34-23)28-24(29-31)19-7-5-6-17(2)14-19/h3-14H,15H2,1-2H3/b23-22- |
InChI Key |
ZBWRVIBICVGRDJ-FCQUAONHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(=NC(=N5)C6=CC=CC(=C6)C)S4)/C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(=NC(=N5)C6=CC=CC(=C6)C)S4)C2=O |
Origin of Product |
United States |
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